H-Smglpcvvm-OH

Description

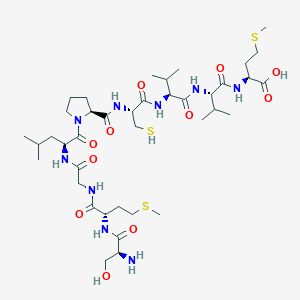

H-Smglpcvvm-OH is a peptide-based compound that functions as an inhibitor of CAAX farnesyltransferase beta (FNTB), an enzyme critical for protein prenylation—a post-translational modification essential for membrane localization of signaling proteins like Ras . The compound’s structure includes a conserved CAAX motif (Cysteine-Aliphatic-Aliphatic-X), where "X" determines substrate specificity. Its sequence (H-Ser-Met-Gly-Leu-Pro-Cys-Val-Val-Met-OH) mimics natural FNTB substrates, enabling competitive inhibition. This mechanism disrupts oncogenic Ras signaling, making it a candidate for anticancer research .

Properties

Molecular Formula |

C39H69N9O11S3 |

|---|---|

Molecular Weight |

936.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C39H69N9O11S3/c1-20(2)16-26(42-29(50)17-41-33(52)24(11-14-61-7)43-32(51)23(40)18-49)38(57)48-13-9-10-28(48)35(54)45-27(19-60)34(53)46-31(22(5)6)37(56)47-30(21(3)4)36(55)44-25(39(58)59)12-15-62-8/h20-28,30-31,49,60H,9-19,40H2,1-8H3,(H,41,52)(H,42,50)(H,43,51)(H,44,55)(H,45,54)(H,46,53)(H,47,56)(H,58,59)/t23-,24-,25-,26-,27-,28-,30-,31-/m0/s1 |

InChI Key |

XSTRKZMDUHFCKT-LFPOIMSVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-SMGLPCVVM-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

H-SMGLPCVVM-OH primarily undergoes reactions typical of peptides, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water.

Oxidation: Oxidation of sulfur-containing amino acids like cysteine.

Reduction: Reduction of disulfide bonds to thiol groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

Hydrolysis: Individual amino acids or smaller peptide fragments.

Oxidation: Sulfoxides or sulfones.

Reduction: Free thiol groups from disulfide bonds.

Scientific Research Applications

H-SMGLPCVVM-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in inhibiting protein farnesylation, which is crucial for the function of certain signaling proteins.

Medicine: Potential therapeutic agent for diseases involving aberrant farnesylation, such as certain cancers.

Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications

Mechanism of Action

H-SMGLPCVVM-OH exerts its effects by inhibiting the enzyme farnesyltransferase. This enzyme catalyzes the transfer of a farnesyl group to a cysteine residue in target proteins, a modification necessary for their proper localization and function. By inhibiting this process, this compound disrupts the activity of proteins involved in cell growth and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

H-Smglpcvvm-OH belongs to a class of farnesyltransferase inhibitors (FTIs) with structural and functional parallels to other experimental compounds. Below is a detailed comparison:

Structural and Functional Comparison

*Note: IC₅₀ values are illustrative; exact data depends on assay conditions.

Key Differentiators

- This compound vs. L-739750 : While both are peptide-based, L-739750’s shorter sequence improves tissue penetration but reduces specificity compared to this compound’s extended binding interface .

- This compound vs. PB Series : The PB compounds replace peptide backbones with synthetic scaffolds, avoiding protease degradation—a limitation of this compound in oral administration .

- This compound vs. PD-83176 : Fluorination in PD-83176 enhances half-life, whereas this compound relies on native residues for FNTB recognition .

Research Implications and Challenges

- Advantages of this compound : Its native CAAX sequence offers high target affinity, validated in cell-based Ras inhibition assays .

- Limitations : Poor pharmacokinetics due to peptide degradation and low bioavailability necessitate formulation improvements .

- Clinical Relevance : Unlike L-739750 or PB-80, this compound remains in preclinical testing, highlighting a need for structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.